An In-depth Technical Guide to 4-(Boc-amino)pyridine
An In-depth Technical Guide to 4-(Boc-amino)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(tert-butoxycarbonylamino)pyridine, commonly known as 4-(Boc-amino)pyridine. It is a vital intermediate in organic synthesis, particularly within medicinal chemistry and drug discovery. This document details its chemical properties, synthesis protocols, and significant applications, presenting data in a clear, accessible format for the scientific community.
Core Compound Identification
4-(Boc-amino)pyridine is a derivative of 4-aminopyridine where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in multi-step syntheses, allowing for selective reactions at other positions of the pyridine ring.
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Synonyms : 4-(tert-butoxycarbonylamino)pyridine, N-Boc-4-aminopyridine, tert-Butyl 4-pyridylcarbamate[2][4]
Caption: Structure of 4-(Boc-amino)pyridine.
Physicochemical Properties
The properties of 4-(Boc-amino)pyridine make it a versatile reagent in various reaction conditions. It is typically a stable, solid compound, soluble in many common organic solvents.[7]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [1][2][5] |
| Molecular Weight | 194.23 g/mol | [1][2][5] |
| Appearance | White to off-white crystalline powder | [4][7][8] |
| Melting Point | 145-149 °C | [4] |
| Density (Predicted) | 1.131 ± 0.06 g/cm³ | [4][8] |
| pKa (Predicted) | 12.0 ± 0.70 | [4][8] |
| Solubility | Slightly soluble in water; Soluble in methanol, ethanol, DCM | [7] |
Synthesis and Experimental Protocols
The most prevalent synthesis of 4-(Boc-amino)pyridine involves the direct Boc-protection of 4-aminopyridine. Several methods exist, with variations in catalysts and reagents to optimize yield and purity.
The standard laboratory synthesis reacts 4-aminopyridine with di-tert-butyl dicarbonate ((Boc)₂O).
Caption: General synthesis of 4-(Boc-amino)pyridine.
This protocol is adapted from a patented method designed to enhance yield and selectivity, minimizing the formation of di-Boc byproducts.[9][10]
Materials:
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4-Aminopyridine (1.0 eq)
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Di-tert-butyl dicarbonate ((Boc)₂O) (1.75 eq)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (2.25 eq)
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Hydroxybenzotriazole (HOBT) (0.075 eq)
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Triethylamine (TEA) (2.25 eq)
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Dichloromethane (DCM) (10 mL per 1g of 4-aminopyridine)
Procedure:
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At room temperature, dissolve 4-aminopyridine (e.g., 1g, 10.6 mmol) in dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
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While stirring, add EDCI (4.6g, 23.8 mmol), HOBT (0.1g, 0.8 mmol), and triethylamine (2.4g, 23.8 mmol) to the solution.
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Add (Boc)₂O (4.0g, 18.5 mmol) to the reaction mixture.
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Continue stirring at room temperature for 30 minutes.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (4-aminopyridine) is consumed.
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Upon completion, wash the reaction mixture with water (2 x 20 mL).
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Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the resulting crude product by column chromatography to obtain pure 4-(Boc-amino)pyridine. The reported yield for this method is approximately 90%.[10]
Applications in Research and Drug Development
4-(Boc-amino)pyridine is a cornerstone building block in the synthesis of complex heterocyclic molecules, many of which are investigated as potential therapeutic agents. The Boc group enhances the nucleophilicity of the exocyclic amino nitrogen, facilitating reactions like N-alkylation, while the pyridine nitrogen's basicity is tempered.[11]
The compound serves as a precursor for introducing a substituted 4-aminopyridyl moiety into a target molecule. This is crucial for developing novel compounds with biological activity.[7]
Caption: Synthetic utility of 4-(Boc-amino)pyridine.
Key Application Areas:
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Medicinal Chemistry : N-alkylated 4-aminopyridine moieties are present in molecules developed as p38α MAP kinase inhibitors, HIV-EP1 transcription factor inhibitors, and antifungal agents that target CYP51.[11] The synthesis of these compounds often begins with the alkylation of 4-(Boc-amino)pyridine, followed by deprotection.[11]
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Organic Synthesis : The compound is used in various classical organic reactions, including nucleophilic substitutions and transition metal-catalyzed coupling reactions, to construct complex molecular architectures.[7]
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Protecting Group Chemistry : It serves as a model compound for studying the application and removal of the Boc protecting group. For instance, its rapid deprotection using nitric acid in dichloromethane has been noted.[1]
Safety and Handling
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Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
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Precautionary Statements : P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
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Storage : Store in a cool (2-8 °C is recommended), dry, and dark place in a tightly sealed container.[7][8] The compound is stable under normal conditions but may react with strong oxidizing agents.[7]
This guide provides essential technical information on 4-(Boc-amino)pyridine for professionals in the chemical and pharmaceutical sciences. Its well-defined properties and versatile reactivity ensure its continued importance in the synthesis of novel chemical entities.
References
- 1. scbt.com [scbt.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 4-(Boc-amino)pyridine | VSNCHEM [vsnchem.com]
- 4. 4-(Boc-amino)pyridine | 98400-69-2 [chemicalbook.com]
- 5. 4-(Boc-amino)pyridine | C10H14N2O2 | CID 9990210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(Boc-amino)pyridine, 95% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. 4-Boc-Aminopyridine Manufacturer in China | Specifications, Safety, Uses & Supplier Information [pipzine-chem.com]
- 8. 4-(Boc-amino)pyridine CAS#: 98400-69-2 [m.chemicalbook.com]
- 9. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 10. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 11. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
